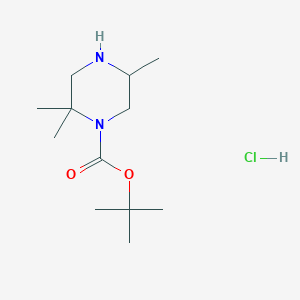

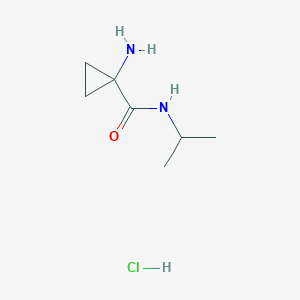

3-(2-(4-Isopropylphenoxy)acetamido)benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(2-(4-Isopropylphenoxy)acetamido)benzofuran-2-carboxamide” is a benzofuran derivative . Benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . It is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .

Synthesis Analysis

Benzofuran compounds can be synthesized using various methods. One method involves a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves constructing a benzofuran ring through proton quantum tunneling, which has fewer side reactions and a high yield .Molecular Structure Analysis

The molecular structure of benzofuran derivatives, including “3-(2-(4-Isopropylphenoxy)acetamido)benzofuran-2-carboxamide”, is composed of fused benzene and furan rings . The 2-position of benzofuran may be unsubstituted, or substituted with various groups to enhance its biological activity .Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives are diverse and depend on the specific derivative and its substituents . For instance, the reaction with diols delivers benzofuran derivatives via dehydrative C-H alkenylation and annulation reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2-(4-Isopropylphenoxy)acetamido)benzofuran-2-carboxamide” would depend on its specific structure. Benzofuran and its derivatives are known for their versatility and unique physicochemical properties .Applications De Recherche Scientifique

Benzofuran Derivatives in Scientific Research

Benzofuran compounds are highlighted for their broad spectrum of biological activities, which have made them a focal point in pharmaceutical research. For instance, benzofuran derivatives are recognized for their anticancer, antibacterial, anti-oxidative, and anti-viral activities. These compounds are considered potential natural drug lead compounds due to their presence in both natural products and synthetic compounds with significant pharmacological applications (Yu-hang Miao et al., 2019). The synthesis of complex benzofuran derivatives through unique methodologies highlights the versatility of benzofuran as a scaffold for developing therapeutics targeting a wide range of diseases.

Acetamide and Formamide Derivatives

The toxicology of acetamide and formamide, along with their derivatives, has been extensively studied due to their industrial and pharmaceutical significance. A review by G. Kennedy ( ) provides a comprehensive overview of the biological effects of these compounds, emphasizing the importance of understanding their safety profiles in the development of new drugs and materials.

Benzofuran-Based Antimicrobial Agents

Recent research has identified benzofuran as a promising scaffold for designing antimicrobial agents. These agents show potential against various clinically approved targets, highlighting the importance of benzofuran derivatives in addressing the urgent need for new antimicrobial therapies. The structural features of benzofuran derivatives play a critical role in their bioactivity, making them a key focus in drug discovery efforts aimed at combating microbial diseases (Asha Hiremathad et al., 2015).

Orientations Futures

Benzofuran and its derivatives have attracted considerable attention due to their wide range of biological and pharmacological applications . They are potential natural drug lead compounds . Future research could focus on developing new benzofuran derivatives with enhanced therapeutic potentials and improved bioavailability .

Propriétés

IUPAC Name |

3-[[2-(4-propan-2-ylphenoxy)acetyl]amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c1-12(2)13-7-9-14(10-8-13)25-11-17(23)22-18-15-5-3-4-6-16(15)26-19(18)20(21)24/h3-10,12H,11H2,1-2H3,(H2,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBJBUIKWBVALGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-(4-Isopropylphenoxy)acetamido)benzofuran-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

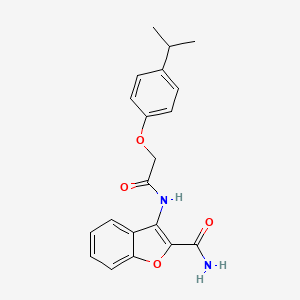

![1-N-[3-(2-Oxoazetidin-1-yl)phenyl]-4-phenylpiperidine-1,4-dicarboxamide](/img/structure/B2453473.png)

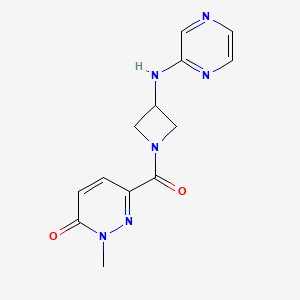

![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2453483.png)

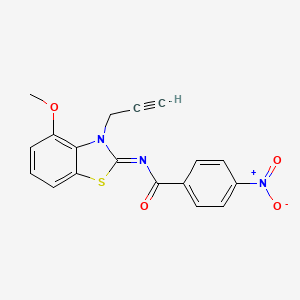

![2-ethyl-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2453489.png)

![2,2,2-Trifluoro-1-[5-(methoxymethyl)furan-2-yl]ethanone](/img/structure/B2453491.png)